

An In-depth Technical Guide to the Molecular Structure of 1-(Cyclopropylcarbonyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(Cyclopropylcarbonyl)piperazine**

Cat. No.: **B3024915**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **1-(cyclopropylcarbonyl)piperazine**. A critical intermediate in the synthesis of the PARP inhibitor Olaparib, this molecule is of significant interest to the pharmaceutical industry. This document details its physicochemical properties, spectroscopic data, and relevant synthetic protocols. Furthermore, it visualizes key synthetic pathways using the DOT language for enhanced clarity.

Introduction

1-(Cyclopropylcarbonyl)piperazine, a derivative of piperazine, is a heterocyclic organic compound with a distinct molecular architecture that makes it a valuable building block in medicinal chemistry. Its structure combines a piperazine ring, a versatile pharmacophore, with a cyclopropylcarbonyl group. This combination of features has led to its prominent role as a key intermediate in the synthesis of various pharmaceutical agents, most notably the anticancer drug Olaparib.^{[1][2]} This guide aims to provide a detailed technical resource on the molecular characteristics and synthetic utility of **1-(cyclopropylcarbonyl)piperazine** for professionals in drug development and chemical research.

Molecular Structure and Properties

The fundamental structure of **1-(cyclopropylcarbonyl)piperazine** consists of a piperazine ring acylated at one of the nitrogen atoms with a cyclopropylcarbonyl group. The hydrochloride salt of this compound is also commonly used in synthesis due to its enhanced solubility and stability.^[3]

Physicochemical Properties

A summary of the key physicochemical properties of **1-(cyclopropylcarbonyl)piperazine** and its hydrochloride salt is presented in Table 1.

Property	1-(Cyclopropylcarbonyl)piperazine	1-(Cyclopropylcarbonyl)piperazine HCl	Source(s)
Molecular Formula	C ₈ H ₁₄ N ₂ O	C ₈ H ₁₅ ClN ₂ O	[2][4]
Molecular Weight	154.21 g/mol	190.67 g/mol	[2][4]
Appearance	-	White to off-white crystalline powder	[3]
Melting Point	-	175-179 °C	
Boiling Point	120 °C at 0.15 mmHg	-	
Density	1.087 g/mL at 25 °C	-	
Solubility	-	Soluble in water	[5]
CAS Number	59878-57-8	1021298-67-8	[2][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of **1-(cyclopropylcarbonyl)piperazine**.

- ¹H NMR: The proton NMR spectrum of **1-(cyclopropylcarbonyl)piperazine** hydrochloride in DMSO-d₆ shows characteristic signals for the cyclopropyl and piperazine protons. The spectrum exhibits multiplets for the cyclopropyl protons in the upfield region (δ 0.71-0.76 ppm), a multiplet for the methine proton of the cyclopropyl group (δ 1.96-2.03 ppm), and

multiplets for the piperazine ring protons (δ 3.04-3.16 and 3.69-4.08 ppm). A broad singlet corresponding to the two amine protons of the hydrochloride salt is observed at δ 9.58 ppm.

[5]

- ^{13}C NMR: While experimental ^{13}C NMR data for **1-(cyclopropylcarbonyl)piperazine** is not readily available in the literature, predicted spectra suggest the presence of signals corresponding to the carbonyl carbon, the carbons of the piperazine ring, and the carbons of the cyclopropyl group. For comparison, the ^{13}C NMR spectrum of the related compound 1-cyclopropylcarbonyl-4-phenyl-piperazine has been reported.[6][7]

Experimental IR spectra for **1-(cyclopropylcarbonyl)piperazine** are not widely published. However, the structure is expected to exhibit characteristic absorption bands for an amide functional group. Key expected vibrations include:

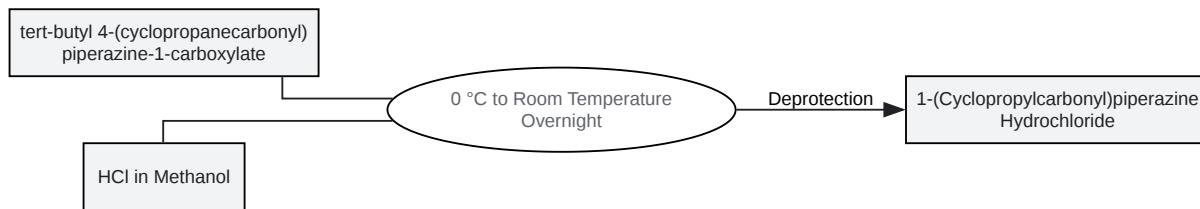
- C=O stretch: A strong absorption band is anticipated in the region of 1630-1680 cm^{-1} for the tertiary amide carbonyl group.
- C-N stretch: A stretching vibration for the C-N bond of the amide is expected around 1250-1350 cm^{-1} .
- N-H stretch (for the free base): A secondary amine N-H stretch would appear in the region of 3200-3500 cm^{-1} . For the hydrochloride salt, this would be shifted and broadened.
- C-H stretch: Aliphatic C-H stretching vibrations from the piperazine and cyclopropyl groups are expected just below 3000 cm^{-1} .

Electrospray ionization mass spectrometry (ESI-MS) of **1-(cyclopropylcarbonyl)piperazine** hydrochloride shows a prominent ion at m/z 155, corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ of the free base.[5]

Synthesis and Experimental Protocols

1-(Cyclopropylcarbonyl)piperazine is typically synthesized from piperazine and a cyclopropanecarbonyl derivative. A common laboratory-scale synthesis of its hydrochloride salt involves the deprotection of a Boc-protected precursor.

Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride


This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) in methanol (15 mL).
- **Acid Addition:** Cool the solution to 0 °C in an ice bath.
- **Deprotection:** Slowly add a 3M solution of hydrochloric acid in methanol (15 mL) to the cooled, stirring solution.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
- **Work-up:** Upon completion of the reaction, remove the solvent by concentration under reduced pressure.
- **Product Isolation:** The resulting off-white solid is cyclopropyl(piperazin-1-yl)methanone hydrochloride (2.74 g, 100% yield).[\[5\]](#)

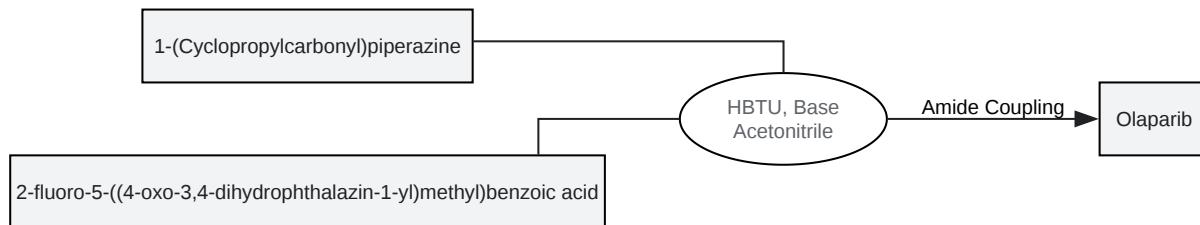
Characterization of the Product:

- **¹H NMR** (400 MHz, DMSO-d₆): δ 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H).[\[5\]](#)
- **LC-MS (ESI) m/z:** 155 [M+H]⁺.[\[5\]](#)

[Click to download full resolution via product page](#)

Synthesis of **1-(Cyclopropylcarbonyl)piperazine** Hydrochloride.

Role in Drug Development


The primary application of **1-(cyclopropylcarbonyl)piperazine** in drug development is as a key building block for the synthesis of the PARP (poly (ADP-ribose) polymerase) inhibitor, Olaparib.^[2] Olaparib is an anticancer agent used in the treatment of certain types of ovarian, breast, and prostate cancers.

Synthesis of Olaparib

In the synthesis of Olaparib, **1-(cyclopropylcarbonyl)piperazine** is coupled with a carboxylic acid derivative, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, to form the final drug molecule. This amide bond formation is a critical step in the overall synthesis.

General Reaction Scheme:

The coupling reaction is typically carried out in the presence of an amide coupling agent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and a base in a suitable solvent like acetonitrile.

[Click to download full resolution via product page](#)

Synthesis of Olaparib from **1-(Cyclopropylcarbonyl)piperazine**.

Biological Activity and Signaling Pathways

While **1-(cyclopropylcarbonyl)piperazine** is primarily utilized as a synthetic intermediate, some of its analogs have been investigated for potential biological activities. Studies have suggested that certain derivatives exhibit neuroprotective properties. There is also evidence of some analogs showing binding affinity for sigma-1 receptors, which are implicated in various neurological disorders. However, **1-(cyclopropylcarbonyl)piperazine** itself is not known to be a potent modulator of specific signaling pathways. Its significance lies in its incorporation into larger, biologically active molecules like Olaparib, which functions as a PARP inhibitor, thereby interfering with DNA repair pathways in cancer cells.

Conclusion

1-(Cyclopropylcarbonyl)piperazine is a molecule of considerable importance in the field of medicinal chemistry and drug development. Its well-defined molecular structure and chemical reactivity make it an indispensable intermediate for the synthesis of complex pharmaceutical agents. This technical guide has provided a detailed overview of its properties, spectroscopic data, and a key synthetic protocol. The visualization of its role in the synthesis of Olaparib underscores its practical utility and highlights its contribution to the development of modern therapeutics. Further research into the biological activities of its derivatives may open new avenues for its application in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 2. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]

- 3. nbinno.com [nbinno.com]
- 4. 1-(Cyclopropylcarbonyl)piperazine | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 1-(Cyclopropylcarbonyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024915#1-cyclopropylcarbonyl-piperazine-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com